(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
CAS No.: 1363381-44-5
Cat. No.: VC2703345
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine - 1363381-44-5](/images/structure/VC2703345.png)
Specification
CAS No. | 1363381-44-5 |
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Molecular Formula | C9H11NO2S |
Molecular Weight | 197.26 g/mol |
IUPAC Name | (1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine |
Standard InChI | InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2 |
Standard InChI Key | ILRFVMUJNYMFHT-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)C2=C1C=CC(=C2)CN |
Canonical SMILES | C1CS(=O)(=O)C2=C1C=CC(=C2)CN |
Introduction
Chemical Identity and Nomenclature
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is uniquely identified by its CAS Registry Number 1363381-44-5, which serves as its primary chemical identifier in international databases and regulatory frameworks . The compound is also known by several synonyms, including:
The systematic IUPAC nomenclature for this compound is (1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine, which precisely describes its molecular structure and functional groups .
Structural Characteristics and Properties
Molecular Structure
The compound features a complex heterocyclic structure with the following key structural elements:
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A benzo[b]thiophene core scaffold - a bicyclic ring system consisting of a benzene ring fused to a thiophene ring
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Dihydro modification at positions 2,3 of the thiophene ring
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Oxidation of the sulfur atom to form a sulfone (1,1-dioxide)
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A methylamine (-CH₂NH₂) substituent at position 6 of the benzene ring
This architecture creates a molecule with distinctive three-dimensional properties and potential for specific intermolecular interactions.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
The compound contains both polar functional groups (the sulfone and amine) and a nonpolar aromatic system, giving it a balance of hydrophilic and hydrophobic properties. The presence of the primary amine group (-NH₂) suggests potential for hydrogen bonding interactions, while the sulfone group (SO₂) contributes to its polarity and potential water solubility .
Supply Parameter | Details | Reference |
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Typical Packaging | 250 mg - 1 g | |
Standard Purity | ≥95% | |
Storage Recommendations | Cool, dry conditions (inferred) | |
Delivery Timeframe | Variable (up to 4 weeks) |
Structure-Activity Relationships and Molecular Interactions
Structural Features with Biological Relevance
The benzo[b]thiophene core in (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine shares similarities with structures found in various bioactive compounds. Research on related molecules provides insight into potential structure-activity relationships:
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The sulfone (1,1-dioxide) group: This functional group can serve as a hydrogen bond acceptor in interactions with biological targets and may influence the electronic properties of the aromatic system .
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The 2,3-dihydro modification: Saturation at these positions alters the planarity and conformational flexibility of the molecule compared to fully aromatic benzo[b]thiophene derivatives, potentially affecting receptor binding characteristics .
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The methylamine substituent: Primary amines can participate in hydrogen bonding as both donors and acceptors, potentially enabling specific interactions with biological targets including proteins and nucleic acids .
Related Compounds and Structural Analogues
Several structurally related compounds provide context for understanding the potential significance of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine:
Benzo[b]thiophene Derivatives
Benzo[b]thiophene-6-amine (CAS: 5339-33-3) represents a simpler analogue lacking the methylene bridge and the sulfone oxidation . This compound shares the aromatic core but likely differs significantly in electronic properties and hydrogen bonding capabilities.
6-Methylbenzo[b]thiophene (CAS: 16587-47-6) features a methyl group rather than a methylamine at position 6, demonstrating how small functional group changes can modify a compound's properties .
Bioactive Analogues
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown promising antiseizure properties in animal models of epilepsy, suggesting potential neurological applications for this class of compounds .
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have demonstrated anticancer activity through inhibition of the RhoA/ROCK pathway, highlighting the potential biological significance of the sulfone functionality .
Table 3: Comparison of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine with Related Compounds
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